REACTION_CXSMILES
|
C(CC(C)(C)C)(C)C.C([O:12]C(C)C)(C)C.[CH3:16][C:17]1[CH:22]=[CH:21][C:20]([S:23][CH2:24]C(O)=O)=[C:19]([N+:28]([O-])=O)[CH:18]=1.Cl>>[CH3:16][C:17]1[CH:22]=[CH:21][C:20]2[S:23][C:24](=[O:12])[NH:28][C:19]=2[CH:18]=1 |f:0.1|
|
Name
|
2-acetyl-5-methyl-2-(3H)-benzothiazolone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
isooctane diisopropyl ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)CC(C)(C)C.C(C)(C)OC(C)C
|
Name
|
[(4-methyl-2-nitrophenyl)thio]-acetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC(=C(C=C1)SCC(=O)O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC2=C(NC(S2)=O)C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |